6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline
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Overview
Description
6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline is a quinoline derivative characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, along with three methyl groups at the 2nd, 2nd, and 4th positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a quinoline precursor, followed by methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives.
Scientific Research Applications
6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-fluoroquinoline: Lacks the additional methyl groups, which may affect its biological activity and chemical reactivity.
2,2,4-Trimethylquinoline: Lacks the bromine and fluorine atoms, resulting in different chemical properties and applications.
8-Fluoro-2,2,4-trimethylquinoline:
Uniqueness
6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline is unique due to the specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGKTIXUPWISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2F)Br)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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